diethyl (4-propoxybenzylidene)malonate
Description
Diethyl (4-propoxybenzylidene)malonate is a malonate ester derivative featuring a 4-propoxybenzylidene substituent. Its molecular formula is C₁₆H₂₀O₅ (average mass: 292.33 g/mol), formed by the Knoevenagel condensation of diethyl malonate with 4-propoxybenzaldehyde. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of trisubstituted alkenes, heterocycles, and bioactive molecules . The 4-propoxy group imparts electron-donating effects via resonance, influencing reactivity, solubility, and molecular interactions.
Properties
IUPAC Name |
diethyl 2-[(4-propoxyphenyl)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-4-11-22-14-9-7-13(8-10-14)12-15(16(18)20-5-2)17(19)21-6-3/h7-10,12H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAVIPPYZNUVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Comparisons
The substituent on the benzylidene moiety significantly impacts electronic and steric properties. Key analogs include:
| Substituent | Compound Name | Molecular Formula | Molecular Weight (g/mol) | Electronic Effect |
|---|---|---|---|---|
| 4-Propoxy | Diethyl (4-propoxybenzylidene)malonate | C₁₆H₂₀O₅ | 292.33 | Electron-donating (resonance) |
| 4-Methyl | Diethyl (4-methylbenzylidene)malonate | C₁₅H₁₈O₄ | 262.30 | Electron-donating (inductive) |
| 4-Nitro | Diethyl (4-nitrobenzylidene)malonate | C₁₄H₁₅NO₆ | 293.28 | Electron-withdrawing |
| 4-Hydroxy-3-methoxy | Diethyl (4-hydroxy-3-methoxybenzylidene)malonate | C₁₄H₁₆O₆ | 280.28 | Mixed (H-bonding capability) |
Key Observations :
- 4-Propoxy : The propoxy group enhances lipophilicity compared to methyl or nitro derivatives, improving solubility in organic solvents. Its electron-donating nature moderates reactivity in electrophilic substitutions .
- 4-Nitro: The nitro group strongly withdraws electrons, increasing reactivity in Knoevenagel condensations and Michael additions but reducing solubility in non-polar solvents .
- 4-Hydroxy-3-methoxy : The hydroxyl and methoxy groups enable hydrogen bonding, influencing crystal packing and biological interactions .
Reactivity in Organic Reactions
Knoevenagel Condensation :
- 4-Propoxy : Moderate reactivity due to electron-donating effects; requires standard conditions (piperidine/acetic acid catalyst, reflux) .
- 4-Nitro : High reactivity; reactions proceed faster under mild conditions due to electron-withdrawing activation of the benzylidene carbon .
- 4-Methyl : Comparable to 4-propoxy but slightly less sterically hindered, leading to higher yields in some cases .
Copper-Catalyzed Arylation :
Diethyl malonate derivatives undergo α-arylation with aryl iodides. Electron-withdrawing groups (e.g., nitro) enhance coupling efficiency, while electron-donating groups (e.g., propoxy) may require longer reaction times .
Physical Properties and Crystallography
- Melting Points :
- Solubility: 4-Propoxy: Enhanced solubility in toluene and ethyl acetate due to hydrophobic propoxy chain . 4-Hydroxy-3-methoxy: Moderate solubility in polar solvents (e.g., ethanol) due to H-bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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